2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide
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Overview
Description
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a naphthalene ring, an amino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of naphthylamine with 4-nitrobenzaldehyde in the presence of acetic hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of quinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both naphthalene and nitrophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H16N4O3/c24-19(22-21-12-14-8-10-16(11-9-14)23(25)26)13-20-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,20H,13H2,(H,22,24)/b21-12+ |
InChI Key |
MOYSAQTUDFLQGG-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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